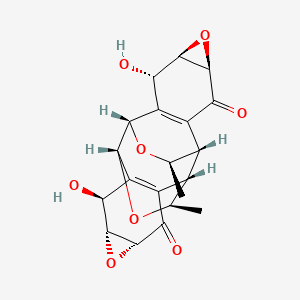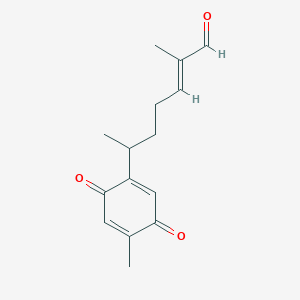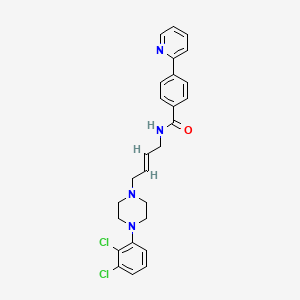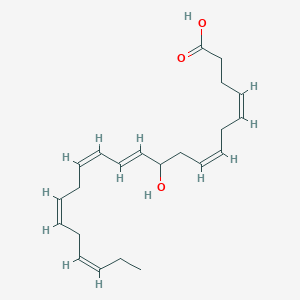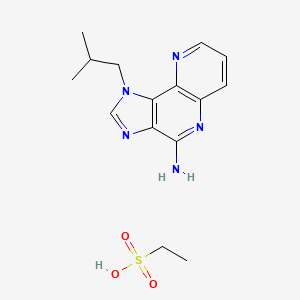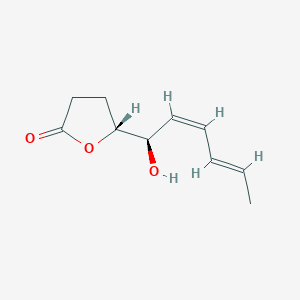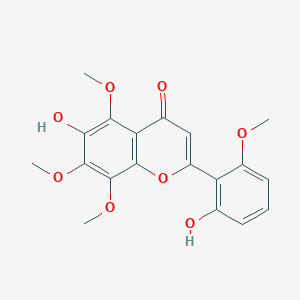
6,2'-Dihydroxy-5,7,8,6'-tetramethoxyflavone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,2'-Dihydroxy-5,7,8,6'-tetramethoxyflavone is a natural product found in Scutellaria baicalensis with data available.
Aplicaciones Científicas De Investigación
Affinities to Benzodiazepine Site of the GABAA Receptor Complex
Research has identified 6,2'-dihydroxy-5,7,8,6'-tetramethoxyflavone as a compound isolated from Scutellaria baicalensis Georgi. This flavone, along with others, has been shown to have affinities for the benzodiazepine site of the GABAA receptor complex. This suggests potential applications in modulating GABAA receptor activities, which are relevant in neurological disorders and mental health conditions (Wang et al., 2002).
Potential Cytotoxic and Anti-HIV-1 Activity
A study on compounds isolated from the leaves and twigs of Gardenia carinata identified 6,2'-dihydroxy-5,7,8,6'-tetramethoxyflavone as one of the flavones exhibiting cytotoxic activity against certain cell lines and inhibiting DNA topoisomerase IIα activity. Additionally, this flavone showed anti-HIV-1 activity in an anti-syncytium assay. These findings indicate its potential in antiviral and anticancer research (Kongkum et al., 2012).
Antitumor Activity
Flavones isolated from Artemisia argyi, including 6,2'-dihydroxy-5,7,8,6'-tetramethoxyflavone, have demonstrated antitumor activity. These compounds inhibited farnesyl protein transferase and showed potential in inhibiting tumor cell proliferation and neovascularization in specific assays. This highlights the flavone's role in cancer research and therapy (Seo et al., 2003).
Microtubule Depolymerization in Cancer Cells
A study on Tanacetum gracile flavonoids, including 6,2'-dihydroxy-5,7,8,6'-tetramethoxyflavone, found that these compounds modulate microtubule depolymerization and activate the mitotic spindle checkpoint in human breast cancer cells. Their binding interactions with tubulin suggest a potential mechanism for cancer cell apoptosis, positioning these flavones as candidates for chemopreventive agents (Sinha et al., 2015).
Propiedades
Nombre del producto |
6,2'-Dihydroxy-5,7,8,6'-tetramethoxyflavone |
|---|---|
Fórmula molecular |
C19H18O8 |
Peso molecular |
374.3 g/mol |
Nombre IUPAC |
6-hydroxy-2-(2-hydroxy-6-methoxyphenyl)-5,7,8-trimethoxychromen-4-one |
InChI |
InChI=1S/C19H18O8/c1-23-11-7-5-6-9(20)13(11)12-8-10(21)14-16(24-2)15(22)18(25-3)19(26-4)17(14)27-12/h5-8,20,22H,1-4H3 |
Clave InChI |
FIEOXQXIXIHTRL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)O)OC)OC)O |
Sinónimos |
6,2'-DH-TMF 6,2'-dihydroxy-5,7,8,6'-tetramethoxyflavone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



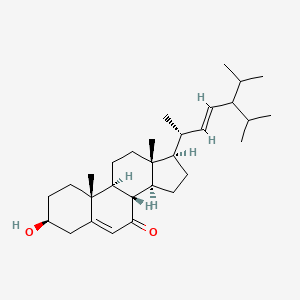
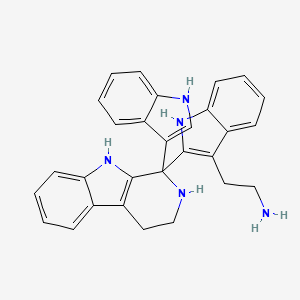
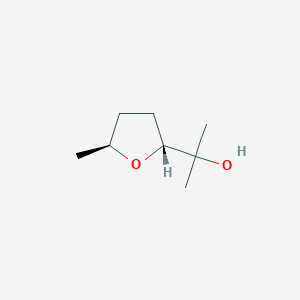
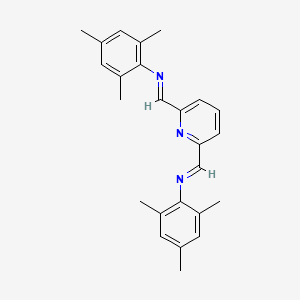
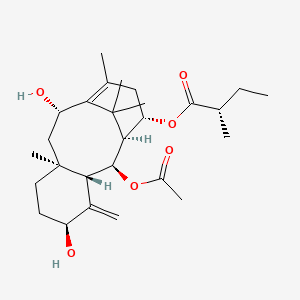
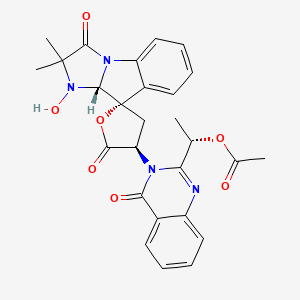
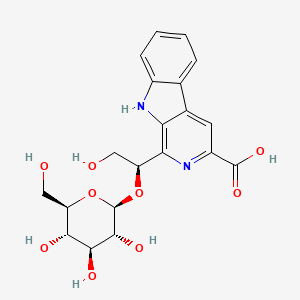
![(3E,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4,5-trimethoxyphenyl)methylidene]oxolan-2-one](/img/structure/B1250215.png)
